Ro 90-7501

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Core Characteristics of Ro 90-7501

The table below summarizes the fundamental chemical and structural data for Ro 90-7501.

| Property | Description |

|---|---|

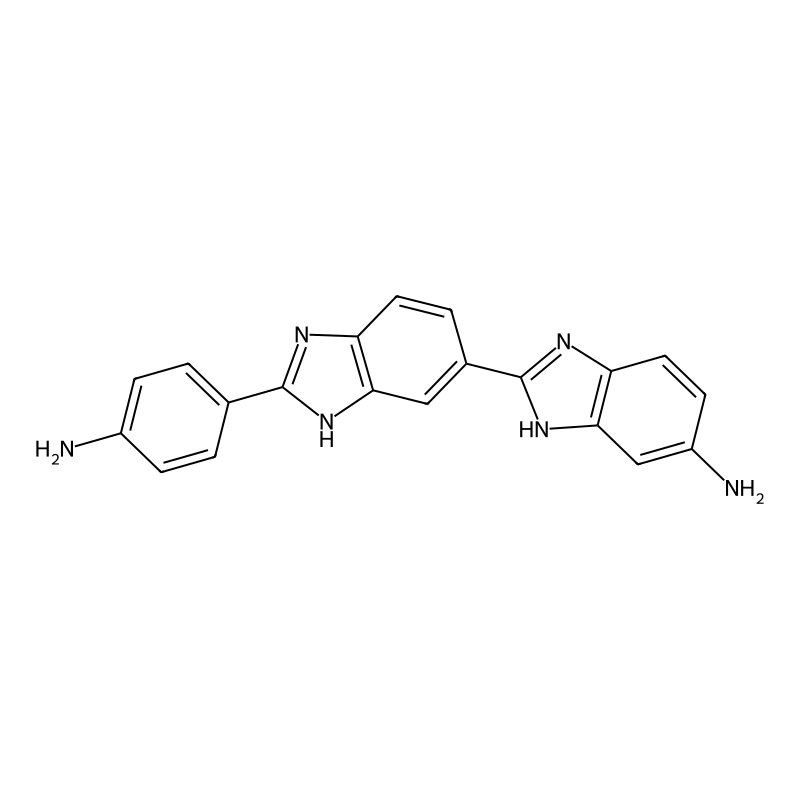

| IUPAC Name | 2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine [1] [2] |

| Molecular Formula | C₂₀H₁₆N₆ [3] [1] |

| Molecular Weight | 340.38 g/mol [3] [4] |

| CAS Number | 293762-45-5 [3] [1] [4] |

| Purity | ≥98% [1] [4] |

Documented Biological Activities and Mechanisms

This compound interacts with multiple cellular targets, leading to a variety of observed effects. The primary mechanisms and the resulting biological activities are summarized below.

| Biological Activity | Reported EC₅₀ / IC₅₀ | Key Targets & Pathways | Observed Effects & Potential Applications |

|---|---|---|---|

| Amyloid-β42 (Aβ42) Inhibition [3] [4] | EC₅₀ = 2 μM [3] [4] | Inhibits Aβ42 fibril assembly [3] | Reduces Aβ42-induced cytotoxicity; research interest for Alzheimer's disease [3] [4] |

| Antiviral Immune Response Modulation [3] [5] [2] | Active at 0.8 - 12.5 μM [5] [2] | Selective enhancement of TLR3 and RLR signaling; activates p38 MAPK pathway [3] [5] [2] | Boosts ligand-induced IFN-β gene expression and antiviral response; inhibits NF-κB activation [3] [5] [2] |

| Cancer Therapy: Radiosensitization [3] [6] [7] | Used at 10 μM (in vitro) [7] | Inhibits phosphorylation of ATM and downstream proteins (Chk1, Chk2, H2AX) [3] [6] [7] | Impairs DNA damage repair; increases apoptosis and impairs cell cycle post-irradiation; delays tumor growth in vivo [3] [6] [7] |

| Cancer Therapy: Immunogenic Cell Death (ICD) [8] | Information missing | Induces ICD; promotes RIG-I-mediated autophagy [8] | Suppresses colon cancer cell proliferation, migration, and invasion in vitro; suppresses tumor growth in vivo [8] |

| Protein Phosphatase 5 (PP5) Inhibition [3] | Information missing | Inhibits PP5 in a TPR-domain-dependent manner [3] | Mechanism and functional outcomes are areas of ongoing research [3] |

The interplay of these pathways, particularly in the context of cancer and antiviral response, can be visualized as follows:

Key Signaling Pathways Modulated by this compound. This diagram illustrates the compound's dual mechanism in radiosensitization (left, via ATM inhibition) and antiviral enhancement (right, via p38 MAPK activation).

Key Experimental Protocols and Models

For researchers looking to replicate or build upon these findings, here are the methodologies used in key studies.

Clonogenic Survival Assay (Radiosensitization)

This protocol was used to demonstrate the radiosensitizing effect of this compound in cervical cancer cells [6] [7].

- Cell Lines: HeLa and ME-180 human cervical cancer cells [7].

- Compound Treatment: Cells were treated with 10 μM this compound for 4 hours prior to irradiation [7].

- Irradiation: Cells were irradiated using a caesium-137 gamma-ray irradiator [7].

- Post-Irradiation: The medium was replaced with fresh medium 24 hours after irradiation [7].

- Colony Formation: Cells were fixed and stained 10-14 days post-irradiation, and colonies of more than 50 cells were counted [7].

In Vivo Tumor Growth Delay Assay

This protocol confirmed the radiosensitizing effect of this compound in a mouse model [3] [7].

- Animal Model: Female BALB/c nude mice (8-week-old) [3] [7].

- Tumor Inoculation: HeLa cells (1.5 × 10⁷) were inoculated into the legs of mice [7].

- Dosing: this compound was administered via intraperitoneal injection at 5 μg/g daily for 21 days [3].

- Irradiation: When tumors reached ~10 mm in diameter, they were irradiated with a single 10 Gy dose of X-rays [7].

- Analysis: Tumor volume was measured regularly and calculated using the formula: (short diameter)² × (long diameter) / 2 [7].

Reporter Assay (Antiviral Innate Immunity)

This protocol was used to identify this compound as a modulator of the TLR3 pathway [5] [2].

- Reporter Cell Lines: HEK293-derived stable cell lines expressing:

- Stimulation & Treatment: Cells were treated with the TLR3 ligand poly I:C in the presence or absence of this compound (0.8 - 12.5 μM) for about 16 hours [5] [2].

- Readout: Luciferase activity was measured to quantify promoter activity [5] [2].

Conclusion and Research Implications

This compound is a promising and versatile research tool with demonstrated activity across several fields. Its primary mechanisms involve inhibiting ATM-mediated DNA damage repair and selectively modulating innate immune signaling to enhance antiviral IFN-β responses. These properties underpin its potential as a radiosensitizer in cancer therapy and an antiviral agent. Recent findings that it induces immunogenic cell death in colon cancer further expand its potential therapeutic relevance [8].

References

- 1. This compound | CAS 293762-45-5 [scbt.com]

- 2. This compound Enhances TLR3 and RLR Agonist Induced ... [journals.plos.org]

- 3. This compound | Amyloid β42 Inhibitor [medchemexpress.com]

- 4. This compound | Amyloid β Peptides [tocris.com]

- 5. This compound Enhances TLR3 and RLR Agonist Induced ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Is a Novel Radiosensitizer for Cervical Cancer ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Is a Novel Radiosensitizer for Cervical Cancer ... [ar.iiarjournals.org]

- 8. This compound suppresses colon cancer progression by ... [sciencedirect.com]

Quantitative Bioactivity Profile of Ro 90-7501

| Biological Activity / Target | Measured Effect / Potency | Experimental Context / Model | Primary Citation |

|---|---|---|---|

| Amyloid-β42 (Aβ42) Fibril Assembly | EC50 = 2 μM (reduction of Aβ42-induced cytotoxicity) | In vitro assay | [1] [2] |

| Toll-like Receptor 3 (TLR3) & RIG-I-like Receptor (RLR) Signaling | Significant enhancement of IFN-β gene expression; optimal effect at 0.8-12.5 μM | Reporter cell lines (293TLR3/IFNβLuc) and THP-1 cells | [3] |

| Ataxia Telangiectasia Mutated (ATM) Kinase | Inhibition of irradiation-induced ATM phosphorylation (Ser1981) | HeLa and ME-180 cervical cancer cell lines | [4] [5] [2] |

| Protein Phosphatase 5 (PP5) | Inhibition in a TPR-domain-dependent manner | In vitro assay | [2] |

| Cervical Cancer Radiosensitization | Significant tumor growth delay in mouse xenograft models (5 μg/g, i.p.) | In vivo (BALB/c nude mice with HeLa cells) | [5] [2] |

| Colon Cancer Anti-proliferation | Suppressed cell proliferation, migration, and invasion | In vitro (HCT8 and SW480 cell lines) | [6] |

Detailed Experimental Protocols

The key findings summarized above are derived from robust and standardized experimental methodologies. Here is a detailed look at the core protocols used in this research.

- Clonogenic Survival Assay: This is the gold-standard method for measuring the long-term reproductive viability of cells after treatment, crucial for studying radiation and drug effects in cancer research. In the cited study, HeLa or ME-180 cells were plated in culture dishes and treated with Ro 90-7501 (at 10 µM). Four hours after treatment, the cells were irradiated. The drug-containing medium was replaced with fresh medium 24 hours later. The cells were then allowed to grow for 10-14 days, after which they were fixed, stained, and the number of colonies (defined as groups of >50 cells) was counted. The survival fraction was calculated by normalizing the counts to non-irradiated control groups [5].

- Western Blotting for DNA Damage Response: This technique was used to detect changes in protein expression and activation (phosphorylation). After treatment with this compound and irradiation, cells were harvested and lysed. The proteins within the lysate were separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against key DNA damage response proteins, including phospho-ATM (Ser1981), phospho-H2AX (Ser139), phospho-Chk1 (Ser345), and phospho-Chk2 (Thr68). The binding of these antibodies was visualized using a chemiluminescence detection system, showing that this compound suppressed the phosphorylation of ATM and its downstream targets [4] [5].

- Reporter Gene Assay for Innate Immune Signaling: To study the effect on the IFN-β pathway, stable reporter cell lines were engineered. These cells (293TLR3/IFNβLuc) express the firefly luciferase gene under the control of the human IFN-β promoter. When these cells were treated with a TLR3 ligand (like poly I:C) in the presence of this compound, the activation of the IFN-β pathway resulted in the production of luciferase. The luminescence, which is directly proportional to IFN-β promoter activity, was then measured, demonstrating that this compound significantly enhanced this pathway [3].

Proposed Experimental Workflow for SAR Elucidation

Since a direct SAR for this compound is not available, the following workflow outlines a systematic, hypothesis-driven approach to elucidate its SAR. This methodology integrates established practices in medicinal chemistry and leverages public bioactivity data.

The diagram above outlines a multi-disciplinary cycle for SAR elucidation. You can initiate this process by leveraging public bioactivity databases like PubChem, which groups compounds into Structure-Activity Relationship (SAR) clusters based on structural and bioactivity similarity [7]. Analyzing clusters related to this compound's core scaffold can provide initial design ideas.

Key steps would involve:

- Design and Synthesis: Creating analogs by modifying the benzimidazole core and varying substituents, particularly on the 4-aminophenyl group, to explore the chemical space.

- Parallel Profiling: Screening all synthesized analogs across the key bioassays (e.g., Aβ42 fibril formation, ATM phosphorylation, IFN-β induction) in parallel. This is critical to determine if different activities can be separated or optimized independently.

- Data Analysis: Using the bioactivity data from the profiling step to build quantitative structure-activity relationship (QSAR) models. These models help formulate a testable hypothesis about which structural features drive each biological effect.

- Iterative Refinement: The cycle repeats, with each round of results informing the design of a more optimized set of compounds, ultimately leading to a refined SAR model.

Future Research Directions

The multi-target nature of this compound presents both a challenge and an opportunity. Future research should prioritize:

- Defining the Polypharmacology Profile: Systematically determine whether its efficacy in complex diseases like cancer is due to a single primary target or the synergistic effect of hitting multiple targets simultaneously.

- Identifying Direct Molecular Target(s): Despite knowing its functional effects, the direct protein target(s) this compound binds to remain unclear. Techniques like affinity purification or cellular thermal shift assays (CETSA) are needed for identification.

- Conducting a Formal SAR Study: The proposed workflow is essential to move from observing bioactivities to rationally designing more potent and selective derivatives based on the compound's structure.

References

- 1. Self-assembly of beta-amyloid 42 is retarded by small ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Amyloid β42 Inhibitor [medchemexpress.com]

- 3. This compound Enhances TLR3 and RLR Agonist Induced ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is a Novel Radiosensitizer for Cervical Cancer ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Is a Novel Radiosensitizer for Cervical Cancer ... [ar.iiarjournals.org]

- 6. This compound suppresses colon cancer progression by ... [sciencedirect.com]

- 7. PubChem structure–activity relationship (SAR) clusters [jcheminf.biomedcentral.com]

Ro 90-7501: Technical Profile

Ro 90-7501 is a multifunctional small molecule with several documented biological activities, primarily serving as a research tool in oncology, virology, and neuroscience.

| Property | Details |

|---|---|

| CAS Number | 293762-45-5 [1] [2] [3] |

| Molecular Formula | C₂₀H₁₆N₆ [1] [2] [3] |

| Molecular Weight | 340.38 - 340.39 g/mol [1] [2] [3] |

| Primary Targets & Activities | • Inhibits amyloid-β42 (Aβ42) fibril assembly (EC₅₀ = 2 μM) [1] [2] [4] • Inhibits ATM phosphorylation & DNA repair [1] [2] [3] • Agonist of RIG-I-like receptors (RLR) [1] • Enhances TLR3/RLR-induced IFN-β expression [2] [4] • Inhibits Protein Phosphatase 5 (PP5) [2] [3] [4] • Radiosensitizer for cervical cancer cells [1] [2] [3] |

Solubility & Stock Preparation

The solubility of this compound has been characterized primarily in DMSO, with several formulations described for in vivo studies.

| Solvent | Solubility | Notes & Protocol References |

|---|---|---|

| DMSO | 30 - 41.67 mg/mL (approx. 88.14 - 122.42 mM) [1] [3] [5] | For a 10 mM stock solution, dissolve 3.4 mg in 1 mL of DMSO [1] [2]. |

| In Vivo Formulation 1 | 2.08 mg/mL (suspension) [1] [2] | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Add co-solvents sequentially with sonication [1] [2]. |

| In Vivo Formulation 2 | ≥ 2.08 mg/mL (clear solution) [1] [2] | 10% DMSO + 90% (20% SBE-β-CD in Saline). Add co-solvents sequentially [1] [2]. |

Key Experimental Protocols

The following summarizes methodologies from cited research to guide your experimental design.

In Vitro Radiosensitization & Apoptosis Assay (Cervical Cancer Cells)

- Cell Lines: HeLa and ME-180 cells [1] [2] [3].

- Treatment: Cells are treated with this compound and then irradiated [1] [2].

- Outcome Measures:

- Apoptosis: Measured via flow cytometry (e.g., Annexin V staining) [1] [2].

- Cell Cycle: Analyzed by flow cytometry for DNA content to assess cycle arrest [1] [2].

- Protein Phosphorylation: Assessed by Western Blotting to detect inhibition of phosphorylation in ATM and its downstream targets (H2AX, Chk1, Chk2) after irradiation [1] [2] [3].

Antiviral Response & IFN-β Promoter Activation Assay

- Method: Utilizes a promoter-reporter gene assay (e.g., luciferase) under the control of the IFN-β promoter [1] [2].

- Treatment: Cells are co-treated with this compound and poly I:C (a TLR3/RLR ligand) [1] [2].

- Outcome Measures:

- IFN-β Promotion: this compound significantly enhances poly I:C-induced IFN-β promoter activation [1] [2].

- NF-κB Inhibition: The compound dose-dependently inhibits NF-κB activation under the same conditions [1] [2].

- Antiviral Activity: Treatment enhances the antiviral effects of poly I:C in a viral challenge model [1] [2].

In Vivo Tumor Growth Delay Study (Mouse Xenograft)

- Animal Model: Female BALB/c nude mice (8 weeks old) inoculated with HeLa cells [1] [2] [3].

- Dosage & Route: 5 μg/g of this compound, administered via intraperitoneal injection daily [1] [2] [3].

- Treatment Duration: 21 days [1] [2] [3].

- Combination: The study is designed to test this compound in combination with irradiation [1] [2].

- Primary Outcome: Significant delay in tumor growth and reduction in tumor volume in the combination group compared to irradiation alone [1] [2] [3].

Documented Mechanisms & Logical Workflow

The diagram below summarizes the documented mechanisms of action of this compound and the logical flow of experiments investigating its effects.

Research Applications & Considerations

- Novel Adjunctive Strategy: Recent research highlights a promising application of this compound in combating antimicrobial resistance. It was identified in a high-throughput screen as a potent antiplasmid agent that can disrupt the maintenance of resistance-conferring plasmids in E. coli, potentially restoring the efficacy of existing antibiotics [6].

- Key Consideration: Please note that all suppliers explicitly state that this compound is for research use only and not for human use [1] [2] [5].

References

- 1. - RO | RLR agonist | promoter of IFN-β | CAS#... | InvivoChem 90 7501 [invivochem.com]

- 2. This compound | Amyloid β42 Inhibitor [medchemexpress.com]

- 3. - Ro | ATM/ATR | Gamma-secretase | Phosphatase | TargetMol 90 7501 [targetmol.com]

- 4. This compound | Mechanism | Concentration [selleckchem.com]

- 5. This compound (Ro 907501) | CAS 293762-45-5 [abmole.com]

- 6. Development of CGS-15943 Adjunctives for the Disruption ... [pmc.ncbi.nlm.nih.gov]

Ro 90-7501 PP5 inhibitor TPR-dependent

Core Mechanistic Insights

The key mechanism of Ro 90-7501 is its TPR-dependent inhibition of PP5, which distinguishes it from other phosphatase inhibitors.

- Novel TPR-Dependent Action: Unlike natural inhibitors (e.g., okadaic acid) that bind the catalytic site common to PPP family phosphatases, this compound requires the Tetratricopeptide Repeat (TPR) domain of PP5 for efficient inhibition [1] [2]. The TPR domain is a regulatory module that mediates protein-protein interactions and maintains PP5 in an autoinhibited state [2]. Binding at this domain represents a unique strategy for selective inhibition.

- Implications for Drug Discovery: This mechanism might be a useful tool for studying PP5's regulatory roles and for developing more specific inhibitors, as targeting regulatory domains rather than conserved catalytic sites can improve selectivity [1].

Experimental Protocols for Key Findings

The following experiments are fundamental for elucidating the inhibitor's mechanism and biological effects.

1. Identification and Mechanistic Validation of this compound as a PP5 Inhibitor

- Primary Inhibitor Screening: Approximately 400 compounds from the Library of Pharmacologically Active Compounds (LOPAC1280) were screened. Phosphatase activity of PP5 was measured using a colorimetric assay with 4-nitrophenol phosphate (pNPP) as a substrate [2].

- Mechanism of Action Studies: To confirm TPR-dependency, the inhibitory effect of this compound was tested against various truncated constructs of PP5, including versions lacking the TPR domain. The finding that this compound lost its inhibitory potency against the TPR-deletion mutant provided direct evidence for its novel mechanism [2].

2. Investigating the Radiosensitizing Effects of this compound

- Clonogenic Survival Assay: This gold-standard method for measuring long-term cell survival after radiation was used. HeLa and ME-180 cervical cancer cells were treated with 10 µM this compound, irradiated 4 hours later, and then cultured for 10-14 days to form colonies. The results demonstrated that this compound significantly enhanced radiation-induced cell killing [3].

- Analysis of DNA Damage Response (Western Blotting): To understand the molecular basis of radiosensitization, researchers analyzed key proteins in the DNA damage response pathway. They showed that this compound suppressed the phosphorylation of ATM (at Ser1981) and its downstream targets, including H2AX (Ser139), Chk1 (Ser345), and Chk2 (Thr68), following irradiation [3].

- In Vivo Tumor Growth Delay Assay: The effect was validated in a mouse model. BALB/c nude mice bearing HeLa cell-derived tumors were treated with this compound (5 µg/g, intraperitoneal injection) in combination with a single 10 Gy dose of radiation. Tumor volume was tracked, and the combination treatment led to a significant delay in tumor growth compared to radiation alone [3].

Biological Functions and Technical Data

This compound has been characterized in several biological contexts, and its key technical specifications are summarized below.

| Aspect | Description |

|---|---|

| Primary Molecular Targets | Protein Phosphatase 5 (PP5) [1] [4], Amyloid-β42 (Aβ42) fibril assembly [3] [4], ATM kinase phosphorylation [3] |

| Reported Biological Effects | Inhibition of Aβ42-induced cytotoxicity (EC₅₀ = 2 μM) [4], enhancement of TLR3/RLR-mediated antiviral response [4], radiosensitization of cervical cancer cells [3] [5] |

| Key Signaling Pathways Affected | Inhibition of PP5 → Impacts DNA damage-induced ATM activation [6]. Direct inhibition of ATM phosphorylation → Suppresses H2AX, Chk1, Chk2 signaling [3]. |

| Molecular Weight | 340.38 g/mol [4] |

| CAS Number | 293762-45-5 [4] |

Research Applications and Pathways

The following diagram synthesizes research workflows and signaling pathways from the literature, illustrating how this compound is used experimentally and its impact on cellular processes.

Diagram of this compound's research applications and its dual inhibition of PP5 and ATM, leading to impaired DNA damage response.

Future Research Directions

Based on the current understanding, several promising research directions emerge:

- Structural Studies: Solving the co-crystal structure of this compound bound to the TPR domain of PP5 would be invaluable for rational drug design.

- Specificity Profiling: A broader profiling of the inhibitor's specificity across the wider kinome and phosphatome would help clarify off-target effects.

- Therapeutic Combination Strategies: Exploring its efficacy in combination with other DNA-damaging agents (beyond radiation) or molecularly targeted drugs in different cancer models could expand its therapeutic potential.

References

- 1. This compound inhibits PP5 through a novel, TPR-dependent ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits PP5 through a novel, TPR-dependent ... [sciencedirect.com]

- 3. This compound Is a Novel Radiosensitizer for Cervical Cancer ... [ar.iiarjournals.org]

- 4. This compound | Amyloid β42 Inhibitor [medchemexpress.com]

- 5. This compound, a Radiosensitizer, is an Aβ42 Fibril Assembly and PP5 ... [cancer-research-network.com]

- 6. Requirement of protein phosphatase 5 in DNA-damage ... [genesdev.cshlp.org]

Molecular Targets & Biological Activities

The table below summarizes the core mechanisms and biological activities of Ro 90-7501:

| Primary Target/Action | Mechanistic Details | Observed Biological Effect / Phenotype | Research Context |

|---|---|---|---|

| Amyloid-β42 (Aβ42) [1] [2] | Inhibits fibril assembly, leading to accumulation of polymeric sheet-like structures and fibrillar intermediates [2]. | Reduces Aβ42-induced cytotoxicity (EC₅₀ = 2 μM) [1] [3]. | Alzheimer's disease research [2]. |

| ATM Kinase [4] [5] | Inhibits phosphorylation of ATM at Ser1981 and its downstream targets (H2AX, Chk1, Chk2) post-irradiation [4] [5]. | Impairs DNA damage response; acts as a radiosensitizer [4] [5]. | Cancer biology, radiation therapy [5]. |

| Protein Phosphatase 5 (PP5) [1] [6] | Inhibits PP5 in a TPR (Tetratricopeptide Repeat) domain-dependent manner, a novel mechanism for this phosphatase [6]. | Potential implications for cancer and Alzheimer's disease [6]. | Signal transduction research [6]. |

| Innate Immune Response [1] | Selectively enhances TLR3 and RIG-I-like receptor (RLR) ligand-induced IFN-β gene expression [1]. | Boosts antiviral response [1]. | Immunology, virology, and recently, cancer immunology (induces immunogenic cell death) [7]. |

| Multidrug-Resistant Bacteria [8] | Evicts or blocks replication of specific bacterial plasmids (IncFIA replicon) [8]. | Potentiates carbapenem antibiotic activity against resistant Enterobacteriaceae [8]. | Antimicrobial research [8]. |

Key Experimental Protocols

For researchers aiming to replicate or adapt key findings, here are summaries of critical methodologies from the literature.

Clonogenic Survival Assay (In Vitro Radiosensitization)

This protocol is used to measure the long-term viability and reproductive potential of cancer cells after combined treatment with radiation and this compound [5].

- Cell Lines: HeLa and ME-180 human cervical cancer cells.

- Compound Treatment: Cells are plated and treated with 10 μM this compound [5].

- Irradiation: Cells are irradiated 4 hours after compound addition.

- Post-Irradiation: The medium is replaced with fresh medium 24 hours after irradiation.

- Colony Counting: Cells are fixed and stained 10-14 days post-irradiation, and colonies of >50 cells are counted [5].

In Vivo Tumor Growth Delay Assay

This protocol evaluates the radiosensitizing effect of this compound in a mouse model [1] [5].

- Animal Model: Female BALB/c nude mice (8-week-old) [1] [5].

- Tumor Inoculation: Inoculation with HeLa cells (1.5x10⁷ cells) in the leg [5].

- Dosing: 5 μg/g of this compound administered via intraperitoneal injection [1] [5].

- Irradiation: A single dose of 10 Gy X-ray irradiation is applied to the tumor [5].

- Schedule: Treatments are administered daily for 21 days [1].

- Tumor Measurement: Tumor volume is calculated regularly using the formula:

(short diameter)² × (long diameter) / 2[5].

Western Blotting for DNA Damage Response

This method is used to confirm the inhibition of ATM pathway phosphorylation [5].

- Cell Lysis: Cells are lysed after irradiation using RIPA buffer supplemented with protease and phosphatase inhibitors [5].

- Antibodies: Key primary antibodies include:

- Phospho-ATM (Ser1981)

- Phospho-H2AX (Ser139)

- Phospho-Chk1 (Ser345)

- Phospho-Chk2 (Thr68) [5]

- Analysis: Suppression of phosphorylation of ATM and its downstream targets is observed after irradiation in this compound-treated groups [5].

Signaling Pathways and Mechanisms

The following diagrams illustrate the key mechanistic pathways of this compound action in cancer and immunology.

Key Considerations for Use

- Research Use Only: this compound is strictly for research purposes and not for diagnostic or therapeutic use on humans [1].

- Solubility and Storage: It is typically dissolved in DMSO (e.g., 30-41 mg/mL) [1] [9]. As a solid, it should be stored at -20°C [1].

- In Vivo Formulation: For animal studies, it is often administered intraperitoneally. One published formulation uses 1% DMSO in PBS [5].

References

- 1. This compound | Amyloid β42 Inhibitor [medchemexpress.com]

- 2. Self-assembly of beta-amyloid 42 is retarded by small ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Mechanism | Concentration [selleckchem.com]

- 4. This compound Is a Novel Radiosensitizer for Cervical Cancer ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Is a Novel Radiosensitizer for Cervical Cancer ... [ar.iiarjournals.org]

- 6. This compound inhibits PP5 through a novel, TPR-dependent ... [sciencedirect.com]

- 7. This compound suppresses colon cancer progression by ... [sciencedirect.com]

- 8. Discovery of small-molecule inhibitors of multidrug ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound | ATM/ATR | Gamma-secretase | Phosphatase [targetmol.com]

Application Notes: Ro 90-7501 as a Novel Radiosensitizer

Ro 90-7501 is a small molecule initially identified as an inhibitor of amyloid-β42 fibril assembly. Recent research has uncovered its potent function as a radiosensitizer in cervical cancer models. Its primary mechanism of action is the inhibition of the DNA damage response (DDR) pathway by targeting the phosphorylation of Ataxia Telangiectasia Mutated (ATM) kinase, thereby preventing effective repair of radiation-induced DNA damage and enhancing cancer cell death [1] [2] [3].

Key Quantitative Data

The following table summarizes the core quantitative findings from the studies on this compound.

| Parameter | Value / Description | Context / Assay |

|---|---|---|

| Primary Target | ATM kinase phosphorylation | Western Blot [1] [2] |

| Other Molecular Targets | Amyloid-β42 (Aβ42); Protein Phosphatase 5 (PP5) | [3] |

| EC₅₀ (Aβ42 cytotoxicity) | 2 μM | In vitro [3] |

| In Vitro Efficacy | Significant radiosensitization | Clonogenic survival assays in HeLa & ME-180 cells [2] |

| Apoptosis Induction | Significant increase post-irradiation | Annexin V assay in HeLa cells (24h after 8 Gy IR) [2] |

| In Vivo Dose | 5 μg/g | Intraperitoneal injection in BALB/c nude mice [2] |

| In Vivo Efficacy | Significant tumor growth delay | HeLa xenograft model with 10 Gy irradiation [2] |

| CAS Number | 293762-45-5 | [3] |

| Molecular Formula | C₂₀H₁₆N₆ | [3] |

| Molecular Weight | 340.38 g/mol | [3] |

Mechanism of Action: Inhibiting the DNA Damage Response

Ionizing radiation (IR) causes DNA double-strand breaks (DSBs), which normally trigger the ATM-mediated DDR pathway to facilitate repair. This compound disrupts this pathway by inhibiting ATM phosphorylation. This inhibition impairs the entire downstream signaling cascade, including phosphorylation of key proteins like H2AX, Chk1, and Chk2. The result is a failure to repair DNA, leading to increased apoptosis and cell cycle disruption [1] [2]. The diagram below illustrates this mechanism.

Diagram Title: this compound Inhibits ATM-Mediated DNA Damage Repair.

Detailed Experimental Protocols

The following protocols are based on the methodologies from the research by Tamari et al. (2019) [2].

3.1. In Vitro Radiosensitization Protocol (Clonogenic Survival Assay)

Objective: To determine the enhancement of radiation-induced cell death by this compound in cultured cancer cells.

- Cell Lines: Human cervical cancer cells (e.g., HeLa, ME-180).

- Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute in cell culture medium to the working concentration (e.g., 10 μM) before use [2] [3].

- Procedure:

- Plate cells at low density in 60-mm culture dishes.

- Administer compound by adding the pre-diluted this compound to the culture medium. A final DMSO concentration of 0.1% is typical. Include vehicle control (DMSO only).

- Irradiate cells 4 hours after drug addition using a gamma-ray or X-ray source.

- Replace medium 24 hours after irradiation with fresh, drug-free medium.

- Incubate and stain for 10-14 days to allow colony formation. Fix and stain colonies with crystal violet.

- Quantify results Count colonies (defined as >50 cells). Plot survival fractions to generate radiation dose-response curves.

3.2. In Vivo Tumor Growth Delay Protocol

Objective: To evaluate the radiosensitizing effect of this compound in a mouse xenograft model.

- Animals: 8-week-old female BALB/c nude mice.

- Tumor Model: Inoculate 1.5 × 10⁷ HeLa cells in 100 μL PBS into the hind leg.

- Study Groups: Mice are divided into four groups:

- Control (Vehicle i.p. + 0 Gy IR)

- This compound alone (5 μg/g i.p. + 0 Gy IR)

- Radiation alone (Vehicle i.p. + 10 Gy IR)

- Combination (5 μg/g i.p. + 10 Gy IR)

- Procedure:

- Initiate treatment when tumors reach a volume of approximately 10 mm.

- Administer compound via intraperitoneal (i.p.) injection.

- Irradiate tumors after drug administration. Restrain the mouse and shield the body to focus radiation on the tumor-bearing leg.

- Monitor tumor growth 2-3 times per week by measuring tumor dimensions with calipers.

- Calculate tumor volume using the formula:

Volume = (Length × Width²) / 2. - Statistical analysis Compare tumor growth curves between the combination group and other groups.

3.3. Mechanistic Analysis via Western Blotting

Objective: To confirm the inhibition of ATM phosphorylation and downstream signaling.

- Cell Treatment and Lysis:

- Treat cells with this compound (e.g., 10 μM) and/or irradiate (e.g., 8 Gy).

- Harvest cells at various time points post-irradiation (e.g., 0.5, 1, 2, 4 hours).

- Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Immunoblotting:

- Separate proteins (e.g., 30 μg per lane) by SDS-PAGE.

- Transfer to a PVDF membrane.

- Block membrane with 5% skim milk.

- Incubate with primary antibodies overnight at 4°C:

- Anti-phospho-ATM (Ser1981)

- Anti-phospho-H2AX (Ser139)

- Anti-phospho-Chk1 (Ser345)

- Anti-phospho-Chk2 (Thr68)

- Anti-β-actin (loading control)

- Incubate with HRP-conjugated secondary antibodies.

- Detect signals using enhanced chemiluminescence (ECL).

The overall workflow connecting these key experiments is visualized below.

Diagram Title: Experimental Workflow for Evaluating this compound.

Discussion for Researchers

The data indicates that this compound is a promising candidate for radiosensitization. Its ability to inhibit a central coordinator of the DDR, ATM, makes it particularly effective. Researchers should note the following critical points:

- Key Advantage: Unlike cisplatin, a commonly used radiosensitizer with significant toxicity, this compound operates via a distinct mechanism, offering a potential alternative [2].

- Translational Consideration: The compound's multi-target nature (ATM, PP5, TLR3 modulation) suggests a complex biological profile. Further investigation is needed to determine if its effects are solely due to ATM inhibition or a combination of activities [3].

- Protocol Specificity: The effective concentration (10 μM in vitro) and dosing schedule (4-hour pre-incubation) are critical for success. Deviations may reduce efficacy.

References

Comprehensive Application Notes & Protocols: Ro 90-7501 Clonogenic Survival Assays in Cancer Research

Introduction to Ro 90-7501 as a Novel Radiosensitizer

This compound is an investigational small molecule compound that has demonstrated significant potential as a radiosensitizing agent across multiple cancer types. Originally identified as an inhibitor of amyloid β42 fibril assembly in Alzheimer's disease research, it has been repurposed as a promising cancer therapeutic agent due to its potent effects on DNA damage response pathways. The compound's primary mechanism of action involves inhibition of ATM phosphorylation (ataxia telangiectasia mutated), a key kinase that regulates cellular response to DNA double-strand breaks. This targeted inhibition impairs the cancer cell's ability to repair radiation-induced DNA damage, thereby enhancing the cytotoxic effects of radiotherapy while potentially sparing normal tissues. [1] [2]

Research across multiple institutions has consistently demonstrated that this compound exhibits significant radiosensitizing effects in various cancer models. In cervical cancer studies, the combination of irradiation with this compound showed substantial enhancement of radiation efficacy in both in vitro clonogenic survival assays and in vivo tumor growth delay models using BALB/c-nu mice. More recent investigations have expanded these findings to bladder cancer, demonstrating that this compound impairs DNA double-strand break repair kinetics in cancer cells while showing minimal effects on non-cancerous bladder epithelial cell lines. Additionally, a 2024 study revealed that this compound suppresses colon cancer progression through induction of immunogenic cell death and promotion of RIG-I-mediated autophagy, suggesting multiple mechanisms contributing to its anti-tumor efficacy. [2] [3] [4]

Fundamental Principles of Clonogenic Survival Assays

The clonogenic survival assay (also known as colony formation assay) is the gold-standard method for quantifying the long-term reproductive viability of cells after cytotoxic treatments such as ionizing radiation. This technique was first developed in the 1950s by Theodore Puck and Philip Marcus to study the effects of radiation on mammalian cells, introducing the critical concept of reproductive cell death—a phenomenon where cells appear viable but have lost the capacity to proliferate indefinitely. Unlike short-term viability assays that measure immediate metabolic activity or membrane integrity, clonogenic assays evaluate a cell's ability to undergo at least 5-6 successful divisions, producing a visible colony of 50 or more cells from a single progenitor. This distinction is crucial in cancer therapy research where stopping tumor repopulation is the primary objective, as studies show that short-term assays often overestimate true cell survival compared to long-term reproductive assessment. [5] [6]

The theoretical foundation of clonogenic assays rests on several key principles. First, the assay measures the functional capacity of the clonogenic subpopulation within a larger cell population—those cells that retain the ability to proliferate indefinitely under appropriate conditions. Second, it acknowledges that reproductive death represents a different mechanism than immediate cytotoxicity, reflecting the cumulative impact of various cellular processes including DNA damage repair, cell cycle checkpoint activation, and programmed cell death pathways. Third, the assay recognizes that therapeutic interventions can produce different effects on the clonogenic fraction compared to the bulk population, making this technique particularly valuable for assessing the efficacy of radiation and chemotherapeutic agents. The fundamental readout is the surviving fraction (SF), calculated by dividing the number of colonies formed by the number of cells seeded, normalized to the plating efficiency of non-treated controls. [5] [7] [6]

Detailed Experimental Protocols

Cell Preparation and Plating

Table 1: Key Reagents and Materials for Clonogenic Assays [5] [2] [6]

| Category | Specific Reagents/Materials | Specifications & Notes |

|---|---|---|

| Cell Lines | HeLa, ME-180 (cervical cancer); UMUC3, UMUC5 (bladder cancer); HCT8, SW480 (colon cancer); B16-OVA (melanoma) | Validate identity via STR typing; culture under recommended conditions |

| Culture Media | Dulbecco's Modified Eagle Medium (DMEM), RPMI-1640, Keratinocyte serum-free medium | Supplement with 10% fetal bovine serum (FBS), 100 U/ml penicillin, 100 μg/ml streptomycin |

| Dissociation Reagents | 0.25% Trypsin/EDTA solution | In calcium/magnesium-free PBS; neutralize with serum-containing medium |

| Culture Vessels | 6-well, 12-well, or 60-mm dishes | Tissue culture-treated surfaces for adherent cells |

Critical Steps for Optimal Cell Preparation:

Cell Harvesting: Culture cells to approximately 75% confluence. Wash adherent cells twice with pre-warmed PBS, then add 3 mL of 0.25% Trypsin/EDTA solution. Incubate at 37°C for 3-10 minutes (cell type-dependent) until complete detachment occurs. Neutralize promptly with at least 6 mL of pre-warmed complete culture medium containing serum to inhibit trypsin activity. [5] [6]

Single-Cell Suspension: Gently pipette the cell suspension to break up clusters, ensuring a monodispersed suspension. Filter through a cell strainer if necessary. Perform cell counting using a hemocytometer or automated cell counter, and assess viability via trypan blue exclusion (target viability >95%). [5]

Seeding Optimization: Seed appropriate cell numbers based on expected survival after treatment. For radiation doses of 0, 2, 4, 6, 8, and 10 Gy, typical seeding densities range from 100 to 100,000 cells per well/dish to yield approximately 50 colonies per condition. Include sufficient replicates (minimum n=3). Allow cells to adhere for 4-6 hours under standard culture conditions (37°C, 5% CO₂, 95% humidity) before treatment. [2] [7] [6]

This compound Treatment and Irradiation Protocol

Table 2: this compound Treatment Parameters Across Cancer Models [1] [2] [3]

| Cancer Model | This compound Concentration | Treatment Duration | Irradiation Timing | Key Findings |

|---|---|---|---|---|

| Cervical Cancer (HeLa, ME-180) | 10 μM in vitro; 5 μg/g in vivo | 4 hours pre-irradiation | Single doses: 0-10 Gy | Significant radiosensitization; enhanced apoptosis |

| Bladder Cancer (UMUC3, UMUC5) | Not specified | 4 hours pre-irradiation | Single doses: 0-10 Gy | Impaired DSB repair; reduced survival |

| Colon Cancer (HCT8, SW480) | Concentration-dependent (MTS assay) | 24-48 hours | Not combined with irradiation | Induced immunogenic cell death; promoted autophagy |

Standardized Treatment Workflow:

This compound Preparation: Prepare stock solution in DMSO per manufacturer specifications. Aliquot and store at -20°C. For working concentrations, dilute in complete culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v). Include vehicle control (DMSO alone) in all experiments. [2]

Drug Treatment: Add pre-warmed medium containing this compound to cells 4 hours prior to irradiation. Use a range of concentrations (typically 1-20 μM) for dose-response studies. For standardized radiosensitization assays, 10 μM is commonly used based on cervical cancer studies. [1] [2]

Irradiation Protocol: Perform irradiation under ambient conditions using either:

- Gamma-ray irradiator (e.g., Gammacell 40 Exactor with caesium-137 source at dose rate ~0.85 Gy/min)

- Orthovoltage X-ray irradiator (e.g., 180 kV, 15 mA for in vivo studies) Include sham-irradiated controls (0 Gy) that undergo the same handling procedures. Maintain cells at 37°C throughout the procedure. [2]

Post-Irradiation Handling: 24 hours after irradiation, replace medium with fresh, drug-free complete medium to remove residual this compound and cellular debris. Return cells to standard culture conditions for the duration of colony formation (10-14 days for most cell lines). [2]

Colony Formation, Staining and Analysis

Colony Development and Fixation:

Incubation Period: Maintain cells under optimal culture conditions (37°C, 5% CO₂, 95% humidity) for 10-14 days without disturbing, allowing undisturbed colony formation from clonogenic cells. Monitor periodically under microscope without moving plates to avoid disrupting early colony formation. [5] [6]

Fixation and Staining: After sufficient colony development (≥50 cells/colony), carefully aspirate medium and wash gently with PBS to remove non-adherent cells. Fix colonies with 4% paraformaldehyde, absolute methanol, or 6% glutaraldehyde for 10-15 minutes at room temperature. Stain with 0.5% crystal violet (in 25% methanol, 75% dH₂O) for 30-60 minutes, then gently rinse with tap water to remove excess stain. Air dry completely before colony counting. [5] [2]

Colony Quantification and Data Analysis:

Manual Counting: Count all colonies containing ≥50 cells using a stereomicroscope or colony counter. Automated counting systems can be employed for high-throughput applications, but manual verification is recommended. Calculate plating efficiency (PE) and surviving fraction (SF) using these formulas: [5] [7]

Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) × 100% Surviving Fraction (SF) = (Number of colonies counted / Number of cells seeded) / (PE of control / 100)

Statistical Analysis: Perform experiments in triplicate with multiple independent replicates (typically n=3-4). Express results as mean ± standard deviation. Use Student's t-test for comparing two groups, with p-value <0.05 considered statistically significant. For survival curve fitting, employ either linear-quadratic or non-linear log-logistic regression models as detailed in Section 4. [2] [7]

Quantitative Data Analysis & Interpretation

Statistical Models for Survival Curve Analysis

Table 3: Comparison of Models for Analyzing Clonogenic Survival Data [7]

| Parameter | Linear-Quadratic (LQ) Model | Non-linear Log-Logistic Model |

|---|---|---|

| Equation | ln(SF) = αD + βD² | SF = ϕ₁ + (1-ϕ₁) / [1 + exp(ϕ₃(ln(D)-ϕ₂))] |

| Key Parameters | α (linear coefficient), β (quadratic coefficient), α/β ratio | ϕ₁ (asymptotic survival), ϕ₂ (inflection point dose), ϕ₃ (steepness) |

| Interpretation Strengths | Differentiates linear vs. quadratic components of cell killing; well-established in radiobiology | Provides intuitive parameters for overall curve steepness and asymptotic survival; better for comparing curves with similar α/β but different steepness |

| Limitations | α/β ratio fails to reflect overall curve steepness; parameters lack direct biological interpretation | Less familiar to radiobiology field; requires more complex computation |

| Goodness of Fit | R² typically >0.90 for standard datasets | Improved goodness-of-fit compared to LQ for curves with different steepness but similar α/β |

Implementation of Statistical Analysis:

The Linear-Quadratic model has traditionally been the most frequently used method to quantitatively describe radiation response in clonogenic survival assays. However, recent methodological advances demonstrate that alternative approaches can provide superior analytical capabilities in certain scenarios. The LQ model is particularly effective for differentiating survival curves with predominantly linear versus quadratic characteristics through the α/β ratio. However, when comparing curves with similar α/β ratios but different overall steepness—a common scenario when evaluating radiosensitizers like this compound—the non-linear log-logistic regression model offers significant advantages. This model generates parameters with more direct biological interpretation, including the asymptotic survival at infinite irradiation dose (ϕ₁), the irradiation dose at the inflection point (ϕ₂), and a measure of curve steepness (ϕ₃). For comprehensive analysis, researchers should consider applying both models and comparing results, particularly when investigating novel radiosensitizing compounds. [7]

Advanced Multivariate Analysis Techniques

For studies involving multiple cell lines or treatment conditions, dimensionality reduction techniques can enhance interpretation of clonogenic survival data:

Hierarchical Cluster Analysis: This unsupervised method classifies cell lines as radioresistant or sensitive based on their survival profiles across the entire dose range. The analysis generates dendrograms that visually represent similarities in radiation response patterns, allowing natural grouping of cell lines with similar sensitivity profiles. [7]

Principal Component Analysis (PCA): This technique extracts scores of radioresistance that capture the multidimensional information contained in full survival curves. The first principal component typically represents overall radioresistance, accounting for the majority of variance in the dataset. These scores can be correlated with molecular markers or functional genomics data to identify underlying mechanisms of radiation response. [7]

The application of these multivariate techniques is particularly valuable when investigating the effects of this compound across multiple cancer cell types, as they can reveal patterns in radiation response modification that might be overlooked when comparing traditional parameters such as α/β ratios or surviving fractions at individual radiation doses. [7]

Mechanism of Action: Signaling Pathways

This compound exerts its radiosensitizing effects primarily through inhibition of the DNA damage response (DDR) pathway. The compound specifically targets ATM (ataxia telangiectasia mutated) kinase, a critical regulator of cellular response to DNA double-strand breaks (DSBs). Following irradiation, ATM normally undergoes autophosphorylation at Ser1981 and activates downstream repair proteins through phosphorylation. This compound effectively suppresses this phosphorylation event, thereby impairing the entire DDR cascade. This inhibition prevents proper recognition and repair of radiation-induced DNA damage, leading to increased mitotic catastrophe and reproductive cell death. The specific mechanism by which this compound inhibits ATM phosphorylation remains under investigation, but it appears to directly interfere with ATM activation rather than affecting ATM protein expression levels. [1] [2]

The disruption of ATM signaling by this compound has profound effects on multiple downstream pathways essential for maintaining genomic integrity after irradiation. Western blot analyses demonstrate that treatment with this compound significantly reduces phosphorylation of H2AX (γH2AX), a marker for DNA double-strand breaks, and impairs activation of checkpoint kinases Chk1 and Chk2. These downstream effects disrupt both cell cycle arrest and DNA repair processes, leaving irradiated cells vulnerable to permanent reproductive inactivation. Additionally, recent research in colon cancer models reveals that this compound can induce immunogenic cell death (ICD) through upregulation of calreticulin exposure on the cell surface and increased release of HMGB1 and extracellular ATP. The compound also promotes RIG-I-mediated autophagy via the MAVS-TRAF6 signaling axis, further contributing to its anti-tumor efficacy through alternative cell death mechanisms. [1] [2] [3]

Diagram 1: this compound Mechanism of Action in Inhibiting DNA Damage Response. The diagram illustrates how this compound suppresses ATM phosphorylation, disrupting downstream DNA repair pathways and cell cycle checkpoints, ultimately enhancing radiation-induced apoptosis.

Research Applications & Evidence Base

Cervical Cancer Studies

The radiosensitizing effects of this compound were first systematically investigated in cervical cancer models, demonstrating significant potential for clinical translation. In foundational studies using HeLa and ME-180 cervical cancer cell lines, treatment with 10 μM this compound combined with irradiation resulted in substantial reduction of clonogenic survival compared to irradiation alone. The combination therapy significantly increased apoptosis and caused profound impairment of cell cycle progression, with cells accumulating in G2/M phase—the most radiosensitive phase of the cell cycle. Western blot analyses confirmed that these effects correlated with suppressed phosphorylation of ATM and its downstream targets, including H2AX, Chk1, and Chk2. Importantly, in vivo validation using BALB/c-nu mice bearing HeLa xenografts showed that the combination of this compound (5 μg/g) with irradiation (10 Gy) produced significantly greater tumor growth delay compared to either treatment alone, supporting the translational potential of this approach. [1] [2]

Emerging Applications in Other Cancers

Recent research has expanded the potential applications of this compound beyond cervical cancer, demonstrating its efficacy in other malignancy types:

Bladder Cancer: A 2023 study repurposed this compound as a radiosensitizer for bladder cancer using UMUC3 and UMUC5 cell lines alongside a non-tumorigenic bladder epithelial cell line (SVHUC). The compound reduced survival across all cell lines but showed preferential radiosensitization of cancer cells. γH2AX foci analysis revealed impaired DNA double-strand break repair kinetics specifically in cancer cells following combination treatment, while the non-cancerous cell line remained relatively unaffected. This selective effect on cancer cells suggests a potential therapeutic window for clinical applications. [4]

Colon Cancer: A 2024 investigation demonstrated that this compound suppresses colon cancer progression through dual mechanisms of inducing immunogenic cell death (ICD) and promoting RIG-I-mediated autophagy. In HCT8 and SW480 colon cancer cell lines, the compound significantly suppressed proliferation and metastasis while inducing both apoptosis and necrosis. Mechanism studies revealed that this compound triggered ICD by upregulating calreticulin exposure on the cell surface and increasing release of HMGB1 and extracellular ATP. Concurrently, it promoted RIG-I-mediated autophagy via the MAVS-TRAF6 signaling axis, evidenced by increased expression of LC3 and Beclin 1 proteins with concomitant reduction in P62. [3]

Technical Considerations & Troubleshooting

Optimization of Assay Conditions:

Cell Seeding Density: The most critical parameter for successful clonogenic assays is appropriate cell seeding density. Over-seeding causes colony merging and inaccurate counting, while under-seeding reduces statistical power. Perform preliminary experiments to determine optimal seeding densities for each radiation dose. Generally, use higher densities for higher radiation doses (e.g., 10,000-100,000 cells for 8-10 Gy) and lower densities for lower doses (e.g., 100-1,000 cells for 0-2 Gy). [5] [7]

This compound Solubility and Stability: The compound is typically dissolved in DMSO as a stock solution. Ensure complete dissolution and avoid repeated freeze-thaw cycles. When adding to culture media, verify that no precipitation occurs, as this can reduce effective concentration and produce inconsistent results. Include vehicle controls with equivalent DMSO concentrations in all experiments. [2]

Colony Staining Optimization: For optimal colony visualization, ensure complete drying after staining and use consistent lighting during counting. If using automated colony counters, validate against manual counts for each cell line. Crystal violet provides excellent contrast for most applications, but Giemsa staining may be preferable when morphological details of colonies need examination. [5]

Troubleshooting Common Issues:

Excessive Background Staining: This often results from incomplete washing after fixation or staining. Increase wash volume and frequency, and ensure adequate removal of non-adherent cells before fixation. [5]

Inconsistent Colony Sizes: This may indicate incomplete single-cell suspension during seeding. Optimize trypsinization time and mechanical dissociation. Filter the cell suspension through a cell strainer if necessary. [5] [6]

Poor Plating Efficiency: Low plating efficiency (<20% for most established cell lines) suggests suboptimal culture conditions. Check serum quality, ensure proper CO₂ concentration and humidity in incubators, and avoid antibiotic toxicity by testing different batches or concentrations. [5]

References

- 1. - Ro Is a Novel Radiosensitizer for Cervical Cancer Cells that... 90 7501 [pubmed.ncbi.nlm.nih.gov]

- 2. - Ro Is a Novel Radiosensitizer for Cervical Cancer Cells that... 90 7501 [ar.iiarjournals.org]

- 3. This compound suppresses colon cancer progression by ... [pubmed.ncbi.nlm.nih.gov]

- 4. Repurposing Ro - 90 as a Radiosensitizing Agent for Bladder Cancer 7501 [scholarworks.aub.edu.lb]

- 5. Colony formation assay: A tool to study cell survival [abcam.com]

- 6. A simple method to assess clonogenic survival of irradiated ... [sciencedirect.com]

- 7. On the analysis of clonogenic survival data [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Experimental Protocols for Ro 90-7501 Apoptosis Assays in Cancer Research

Introduction to Ro 90-7501 and Its Apoptosis-Inducing Mechanisms

This compound (2'-(4-aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine) is an emerging small molecule therapeutic candidate demonstrating potent anti-cancer activity through multiple cell death mechanisms across various cancer types. Initially identified as an inhibitor of amyloid β42 fibril assembly in Alzheimer's disease research, this compound has recently been investigated for its promising anti-tumor properties in multiple cancer models, including colon and cervical cancers [1] [2]. The compound exerts its anti-cancer effects through diverse mechanisms, particularly by inducing apoptotic pathways, promoting immunogenic cell death (ICD), and enhancing RIG-I-mediated autophagy, making it a multifaceted candidate for oncology therapeutic development [3] [4].

The molecular mechanisms of this compound involve both intrinsic and extrinsic apoptotic pathways. In cervical cancer models, this compound functions as a radiosensitizer by inhibiting ataxia telangiectasia mutated (ATM) phosphorylation, thereby suppressing the DNA damage response and enhancing radiation-induced apoptosis [1] [2]. In colon cancer, this compound triggers immunogenic cell death through upregulation of damage-associated molecular patterns (DAMPs), including calreticulin exposure on the cell surface and increased release of high mobility group box 1 (HMGB1) and extracellular ATP [3] [4]. Simultaneously, it promotes RIG-I-mediated autophagy via the MAVS-TRAF6 signaling axis, creating a synergistic anti-tumor effect that engages both direct cancer cell killing and adaptive immune activation [3].

Experimental Protocols for this compound Apoptosis Assays

Cell Culture and Treatment Conditions

- Cell Lines:

- Culture Conditions:

- Medium: Dulbecco's modified eagle medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 μg/ml streptomycin [2]

- Environment: Standard humidified incubator with 5% CO₂ at 37°C

- This compound Preparation:

- Treatment Protocol:

Apoptosis Detection Protocol Using Annexin V/PI Staining

The Annexin V/propidium iodide (PI) assay is a widely adopted method for detecting apoptosis through measurement of phosphatidylserine externalization, an early apoptotic marker, combined with membrane integrity assessment to distinguish between apoptotic and necrotic cell populations [2] [5].

Procedure:

- Harvest cells 24-48 hours post-treatment using trypsinization followed by centrifugation at 300 × g for 5 minutes [2]

- Wash cell pellets twice with cold phosphate-buffered saline (PBS)

- Resuspend cells in Annexin V binding buffer (1×) at approximately 1×10⁶ cells/mL [2]

- Add Annexin V-FITC solution and propidium iodide (PI) solution to the cell suspension

- Incubate in the dark for 15 minutes at room temperature [2]

- Analyze stained cells within 1 hour using flow cytometry (BD FACS Canto II or similar) [2]

Data Interpretation:

- Annexin V⁻/PI⁻: Viable, healthy cells

- Annexin V⁺/PI⁻: Early apoptotic cells

- Annexin V⁺/PI⁺: Late apoptotic or necrotic cells

- Annexin V⁻/PI⁺: Primarily necrotic cells or mechanical damage

Key Considerations:

- Include untreated controls for baseline apoptosis measurement

- Use apoptosis inducers (e.g., staurosporine) as positive controls

- Process samples immediately after harvesting for accurate results

- Maintain consistent timing between staining and analysis

Clonogenic Survival Assay Protocol

The clonogenic assay evaluates long-term cell survival and reproductive capacity following this compound treatment, particularly valuable for assessing radiosensitization effects [2].

Procedure:

- Plate appropriate cell numbers based on expected survival (200-10,000 cells per 60-mm dish) [2]

- Allow cells to adhere for 4-6 hours

- Treat with this compound (10 μM) or vehicle control [2]

- After 4 hours, irradiate cells at desired doses (0-8 Gy) [2]

- Replace with fresh medium 24 hours post-irradiation [2]

- Incubate for 10-14 days to allow colony formation

- Fix and stain colonies with crystal violet solution

- Count colonies containing >50 cells as survivors [2]

Data Analysis:

- Calculate plating efficiency (PE) = (number of colonies formed / number of cells seeded) × 100% for untreated controls

- Determine surviving fraction (SF) = (number of colonies formed / number of cells seeded × PE)

- Plot survival curves and calculate radiation enhancement ratios

Western Blot Analysis for Apoptosis and Autophagy Markers

Western blotting enables detection of key signaling proteins and cleaved caspase fragments that indicate apoptotic pathway activation and autophagy induction following this compound treatment [3] [2].

Protein Extraction:

- Harvest cells using trypsinization at specified timepoints post-treatment

- Wash cell pellets twice with cold PBS

- Lyse cells in RIPA buffer (25 mM Tris•HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors [2]

- Centrifuge at 14,000 × g for 15 minutes at 4°C

- Collect supernatant and quantify protein concentration using BCA assay

Gel Electrophoresis and Transfer:

- Load 30 μg of protein per lane onto 10% SDS-polyacrylamide gels [2]

- Perform electrophoresis at constant voltage (100-120V)

- Transfer proteins to PVDF membranes using wet or semi-dry transfer systems

Antibody Incubation and Detection:

- Block membranes with 5% skim milk in TBST for 1 hour at room temperature [2]

- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C [2]

- Wash membranes 3 times with TBST for 10 minutes each

- Incubate with HRP-conjugated secondary antibodies (1:100,000 dilution) for 1 hour at 23°C [2]

- Develop signals using enhanced chemiluminescence substrate (e.g., Amersham ECL Prime) [2]

- Detect signals using imaging system (e.g., ChemiDoc Touch) [2]

Key Antibodies for this compound Studies: | Target | Supplier | Catalog Number | Dilution | |------------|--------------|-------------------|-------------| | RIG-I | Proteintech | 20566-1-AP | 1:1000 [3] | | LC3 | Proteintech | 18725-1-AP | 1:1000 [3] | | Beclin 1 | Proteintech | 66665-1-IG | 1:1000 [3] | | P62 | Proteintech | 66184-1-IG | 1:1000 [3] | | phospho-ATM(Ser1981) | Cell Signaling Technology | #5883 | 1:1000 [2] | | phospho-H2A.X(Ser139) | Cell Signaling Technology | #9718 | 1:1000 [2] | | Cleaved Caspase-3 | Proteintech | 66470-2-IG | 1:1000 [3] | | Bax | Proteintech | 5023S | 1:1000 [3] | | Bcl-2 | Proteintech | 26593-1-AP | 1:1000 [3] | | GAPDH | Proteintech | 6004-1-IG | 1:5000 [3] |

Quantitative Assessment of this compound Anti-Cancer Effects

Anti-Proliferation and Apoptosis Induction Data

Table 1: this compound Effects on Cancer Cell Proliferation and Viability

| Cell Line | Cancer Type | Assay | This compound Concentration | Effect | Reference |

|---|---|---|---|---|---|

| HCT8 | Colon cancer | MTS | Not specified | Significant proliferation suppression | [3] |

| SW480 | Colon cancer | MTS | Not specified | Significant proliferation suppression | [3] |

| HCT8 | Colon cancer | EdU | Not specified | Reduced DNA synthesis | [3] |

| SW480 | Colon cancer | EdU | Not specified | Reduced DNA synthesis | [3] |

| HeLa | Cervical cancer | Clonogenic | 10 μM | Enhanced radiosensitivity | [2] |

| ME-180 | Cervical cancer | Clonogenic | 10 μM | Enhanced radiosensitivity | [2] |

| HeLa | Cervical cancer | Apoptosis (Annexin V) | 10 μM + 8 Gy IR | Significant increase in apoptosis | [2] |

Table 2: this compound Effects on Apoptosis and Cell Death Markers

| Parameter Measured | Experimental Model | Effect of this compound | Significance | Reference |

|---|---|---|---|---|

| Apoptosis rate | HeLa cells + irradiation | Significant increase | p < 0.05 | [2] |

| CRT exposure | HCT8 and SW480 cells | Substantial elevation | Immunogenic cell death | [3] [4] |

| HMGB1 release | HCT8 and SW480 cells | Increased release | Immunogenic cell death | [3] [4] |

| ATP release | HCT8 and SW480 cells | Enhanced extracellular ATP | Immunogenic cell death | [3] [4] |

| LC3 expression | HCT8 and SW480 cells | Increased LC3-II conversion | Autophagy induction | [3] [4] |

| P62 expression | HCT8 and SW480 cells | Reduced levels | Enhanced autophagic flux | [3] [4] |

In Vivo Anti-Tumor Efficacy

Table 3: In Vivo Anti-Cancer Efficacy of this compound

| Cancer Model | Treatment Groups | Dosing Regimen | Key Results | Reference |

|---|---|---|---|---|

| HeLa xenografts (BALB/c-nu mice) | Control, this compound alone, IR alone, Combination | 5 μg/g this compound i.p. + 10 Gy IR | Significant tumor growth delay in combination group | [2] |

| Colon cancer in vivo models | Not fully specified | Not fully specified | Suppressed growth of transplanted tumors | [3] |

This compound Signaling Pathways and Molecular Mechanisms

Molecular Signaling Pathways in Colon Cancer

Diagram 1: this compound signaling pathways in colon cancer showing induction of immunogenic cell death and RIG-I-mediated autophagy [3] [4].

Molecular Signaling Pathways in Cervical Cancer

Diagram 2: this compound as a radiosensitizer in cervical cancer through ATM phosphorylation inhibition [1] [2].

Discussion and Research Implications

The experimental data demonstrate that this compound exerts potent anti-cancer effects through multifaceted mechanisms that vary across cancer types. In colon cancer models, this compound simultaneously activates immunogenic cell death and RIG-I-mediated autophagy, creating a synergistic approach that engages both direct tumor cell killing and immune system activation [3] [4]. The ICD induction, characterized by increased calreticulin exposure, HMGB1 release, and ATP secretion, transforms dying cancer cells into endogenous vaccines that stimulate anti-tumor immunity, potentially addressing the challenge of immunosuppressive tumor microenvironments [3].

In cervical cancer, this compound functions as a novel radiosensitizer by targeting the DNA damage response pathway through inhibition of ATM phosphorylation [1] [2]. This mechanism prevents efficient repair of radiation-induced DNA damage, resulting in significantly increased apoptosis and cell cycle disruption. The ability to enhance radiation efficacy positions this compound as a promising candidate for combination therapy in radiation-based treatment regimens, potentially allowing for radiation dose reduction while maintaining therapeutic efficacy [2].

From a technical perspective, the apoptosis assays detailed in these protocols provide comprehensive assessment of this compound activity across different cell death modalities. The Annexin V/PI staining enables quantification of early and late apoptosis, while clonogenic survival assays demonstrate long-term reproductive cell death, particularly relevant for radiation combination studies [2]. Western blot analysis of key markers including LC3, cleaved caspase-3, and phosphorylation status of ATM and H2AX provides mechanistic insights into the molecular pathways involved [3] [2].

The translational potential of this compound is supported by its efficacy in both in vitro and in vivo models, demonstrating significant tumor growth delay in xenograft studies [2]. Future research directions should focus on optimizing dosing regimens, exploring combination strategies with immunotherapies, and identifying predictive biomarkers for patient selection. Additionally, further investigation is warranted to fully elucidate the interconnectedness between the autophagy and ICD pathways activated by this compound and their relative contributions to overall anti-tumor efficacy.

Conclusion

This compound represents a promising multi-mechanistic anti-cancer agent with demonstrated efficacy in colon and cervical cancer models. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating its apoptosis-inducing and immunogenic effects. The compound's unique ability to simultaneously target multiple cell death pathways while modulating the tumor immune environment positions it as an attractive candidate for further therapeutic development. Standardized application of these assays will facilitate comparative analysis across studies and accelerate the translational progress of this compound toward clinical evaluation.

References

- 1. This compound Is a Novel Radiosensitizer for Cervical Cancer ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Is a Novel Radiosensitizer for Cervical Cancer ... [ar.iiarjournals.org]

- 3. This compound suppresses colon cancer progression by ... [sciencedirect.com]

- 4. This compound suppresses colon cancer progression by ... [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis assay and cell cycle analysis [bio-protocol.org]

Application Note: Analysis of Ro 90-7501-Induced Cell Cycle Disruption in Irradiated Cancer Cells

Introduction

Ro 90-7501 is an investigational compound initially developed for Alzheimer's disease research. Recent studies have identified its potent function as a radiosensitizer in various cancer cell lines, including cervical and breast cancers [1] [2]. Its mechanism of action centers on the inhibition of the ataxia-telangiectasia mutated (ATM) kinase, a master regulator of the cellular response to DNA double-strand breaks induced by ionizing radiation [1]. By suppressing ATM autophosphorylation and subsequent activation of its downstream targets (Chk1, Chk2, H2AX), this compound disrupts DNA damage repair signaling, enhances apoptosis, and impairs cell cycle checkpoint function [1]. This application note details a standardized protocol for analyzing the cell cycle in cancer cells treated with this compound and irradiation, a key method for quantifying its radiosensitizing effects.

Mechanism of Action and Signaling Pathway

This compound exerts its radiosensitizing effect by specifically targeting the early stages of the DNA damage response (DDR). The diagram below illustrates the key signaling pathway and the point of inhibition by this compound.

Diagram Title: this compound Inhibition of the ATM-Mediated DNA Damage Response

As visualized above, when ionizing radiation causes DNA double-strand breaks, the MRN complex (MRE11–RAD50–NBS1) recruits and activates ATM via phosphorylation at Ser1981 [3] [4]. Activated p-ATM then phosphorylates a network of downstream effector proteins that orchestrate cell cycle arrest, enabling DNA repair. This compound effectively blocks this pathway by inhibiting the phosphorylation/activation of ATM, thereby disrupting the DNA damage response and cell cycle checkpoints, which ultimately sensitizes cells to radiation [1].

Key Experimental Data

Research across multiple institutions has quantified the impact of this compound on cancer cell radiosensitivity. The table below summarizes key findings from these studies.

| Cell Line | Experimental Model | This compound Concentration | Key Findings on Radiosensitization |

|---|

| HeLa (Cervical Cancer) [1] | In vitro & In vivo (mouse) | 10 µM (in vitro), 5 µg/g (in vivo) | Significant reduction in clonogenic survival Increased tumor growth delay in mice Increased apoptosis & impaired cell cycle progression Suppressed phosphorylation of ATM, Chk1, Chk2, γH2AX | | ME-180 (Cervical Cancer) [1] | In vitro | 10 µM | Significant enhancement of radiosensitivity in clonogenic survival assays | | MCF-7 (Breast Cancer) [5] | In vitro | 3 µM, 10 µM | Significant reduction in colony formation Increased residual γH2AX foci at 24h post-IR Reduced pATM foci formation | | MDA-MB-231 (Breast Cancer) [5] | In vitro | 1 µM, 3 µM, 10 µM | Decreased cell viability & proliferation Increased residual γH2AX foci at 24h post-IR Reduced pATM foci formation | | GM03652 (Normal Fibroblast) [5] | In vitro | 1 µM, 3 µM, 10 µM | No significant effect on viability or proliferation Minimal impact on pATM/γH2AX foci vs. cancer cells |

Detailed Experimental Protocols

Combined Treatment of Cells with this compound and Irradiation

This section outlines the procedure for treating cells with this compound prior to irradiation.

- Cell Culture: Maintain human cervical cancer HeLa cells or breast cancer lines (e.g., MCF-7, MDA-MB-231) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator [1].

- Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired working concentration (e.g., 1-10 µM). A DMSO vehicle control (e.g., 1% DMSO/PBS) must be included [1].

- Treatment and Irradiation:

- Plate cells at an appropriate density and allow to adhere overnight.

- Replace the medium with one containing this compound (e.g., 10 µM) or the vehicle control.

- Incubate for 4 hours [1].

- Irradiate cells using a gamma-ray or X-ray irradiator at the desired dose (e.g., 2-8 Gy). Keep control plates unirradiated (0 Gy).

- 24 hours post-irradiation, replace the medium with fresh, drug-free medium [1].

- Note: For normal control cells, such as skin fibroblast GM03652, the same protocol can be applied to assess selective toxicity [5].

Cell Cycle Analysis by Flow Cytometry

The following protocol describes how to analyze and quantify cell cycle distribution using propidium iodide (PI) staining and flow cytometry, a key readout for this compound's effects [1] [6].

Diagram Title: Workflow for Cell Cycle Analysis Using Propidium Iodide Staining

Materials:

- Propidium Iodide (PI) stock solution (50 µg/mL)

- Ribonuclease A (RNase A, 100 µg/mL)

- Phosphate-Buffered Saline (PBS)

- 70% Ethanol (in distilled water, not PBS)

- Flow cytometer with a 488 nm laser and a filter suitable for PI detection (e.g., 605 nm bandpass) [6].

Procedure:

- Harvesting: Harvest both adherent and suspension cells. For adherent cells, use trypsin, then inactivate with serum-containing medium. Centrifuge the cell suspension (~300-500 x g for 5 minutes) and carefully decant the supernatant [6].

- Fixation: Gently vortex the cell pellet and add cold 70% ethanol drop-wise to permeabilize the cells. Fix for at least 30 minutes at 4°C. Fixed cells can be stored in ethanol at 4°C for several weeks [6].

- Washing: Centrifuge the fixed cells (850 x g for 5-10 minutes), carefully decant the ethanol, and wash the pellet with PBS twice to remove residual ethanol [6].

- Staining: Resuspend the cell pellet in ~200 µL of PBS. Add RNase A (to a final concentration of ~10 µg/mL) to eliminate RNA, which can bind PI and cause high background. Incubate for a few minutes at room temperature. Then add PI (from a 50 µg/mL stock) to a final concentration of ~5-20 µg/mL. Incubate in the dark for 30 minutes at room temperature [6].

- Analysis: Analyze the samples on a flow cytometer. Use pulse processing (pulse width vs. pulse area) to exclude cell doublets and aggregates from the analysis. Gate on the single-cell population and collect at least 10,000 events per sample. The fluorescence intensity of PI, proportional to DNA content, is used to distinguish cells in G0/G1, S, and G2/M phases of the cell cycle [6] [7].

Expected Results: Treatment with this compound and irradiation is expected to cause a discernible disruption in cell cycle progression compared to irradiation alone. This typically manifests as a reduction in the G2/M population, indicating a failure to arrest properly at the G2/M checkpoint, which is critical for DNA repair before mitosis [1]. This failure can lead to mitotic catastrophe and cell death.

Applications and Conclusion

The experimental data and protocols described herein establish a foundation for utilizing this compound as a tool in radiation biology and oncology drug development.

- Research Applications: This approach is directly applicable for screening novel radiosensitizers, investivating ATM-dependent DNA damage response pathways, and studying cell cycle checkpoint mechanisms [1] [3] [5].

- Therapeutic Potential: The consistent findings across cervical and breast cancer models, coupled with the minimal effects observed on normal fibroblasts, highlight the potential of this compound as a promising template for developing tumor-selective radiosensitizers [1] [2] [5]. Targeting the ATM pathway represents a viable strategy to overcome radioresistance.

References

- 1. This compound Is a Novel Radiosensitizer for Cervical Cancer ... [ar.iiarjournals.org]

- 2. Assessing the in vitro Effect of this compound on ... [scholarworks.aub.edu.lb]

- 3. Molecular mechanisms of long noncoding RNAs ... [frontiersin.org]

- 4. Requirement of protein phosphatase 5 in DNA-damage ... [genesdev.cshlp.org]

- 5. EACR25-0444 [storage.unitedwebnetwork.com]

- 6. Cell cycle analysis with flow cytometry and propidium iodide [abcam.com]

- 7. Cell Cycle Analysis by Flow Cytometry [protocols.io]

Ro 90-7501 western blotting ATM phosphorylation

ATM Kinase and Phosphorylation Analysis

The ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs) [1] [2]. Its activation involves a complex process where the inactive dimer undergoes large-scale conformational changes, leading to monomeric kinase units that can phosphorylate downstream substrates like CHK2 [2].

A key method for studying ATM activation is monitoring its autophosphorylation, a common indicator of kinase activity [2]. In a research context, a compound like Ro 90-7501 would typically be applied to cells to modulate this pathway, followed by DNA damage induction (e.g., with ionizing radiation) to stimulate ATM activation [1] [2].

Detailed Experimental Protocol for Western Blotting of ATM Phosphorylation

This protocol provides a methodology for detecting ATM and phospho-ATM (p-ATM) in human cell lines, adaptable for studying the effects of ATM-activating compounds.

Cell Culture and Treatment

- Cell Lines: Use appropriate human cell lines (e.g., HEK293, HeLa, or patient-derived lymphoblastoid cells) [1].

- Compound Treatment: Treat cells with this compound (optimal concentration and duration to be determined by dose-response experiments). A suggested starting range is 1-10 µM for 1-2 hours.

- Positive Control: Include a positive control by treating a separate group of cells with 0.5 - 1.0 Gy of ionizing radiation (IR) and incubating for 1 hour post-irradiation to maximize ATM activation [1].

- Negative Control: Include an untreated control group.

Protein Extraction and Quantification

- Lysis: Lyse cells on ice for 30 minutes using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifugation: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

- Quantification: Determine protein concentration using a Bradford or BCA assay.

Western Blotting

- Gel Electrophoresis: Load 20-50 µg of total protein per lane onto a 6-8% SDS-PAGE gel [1]. Electrophorese at 100-120 V until the dye front reaches the bottom.